molecular formula C8H11N3O2S B8140148 1-(3-(Methylsulfonyl)phenyl)guanidine

1-(3-(Methylsulfonyl)phenyl)guanidine

Cat. No. B8140148
M. Wt: 213.26 g/mol
InChI Key: UFKHGUCOQPLRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Methylsulfonyl)phenyl)guanidine is a useful research compound. Its molecular formula is C8H11N3O2S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Methylsulfonyl)phenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Methylsulfonyl)phenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Regioselective Synthesis of Isoxazoles : This compound is used in the regioselective synthesis of 3,5-disubstituted isoxazoles, contributing to advancements in organic synthesis (Yokoyama, Tsuji, & Kushida, 1986).

  • Drug Discovery : It plays a role in drug discovery, particularly for potential central nervous system, anti-inflammatory, anti-diabetic, and chemotherapeutic agents (Sa̧czewski & Balewski, 2013).

  • Antiproliferative Compounds against Cancer Cells : This compound is a potent cytotoxic agent against various human leukemia cells and the human melanoma cell line SK-MEL-1, indicating its potential in cancer treatment strategies (Estévez-Sarmiento et al., 2022).

  • Dye-Sensitized Solar Cells : It is used as an iodide source in dye-sensitized solar cells, demonstrating a photo-to-energy conversion efficiency of 3.23% (Wu et al., 2013).

  • Imaging of Neuroblastoma Cells : The compound might represent a useful agent for imaging neuroblastoma cells, contributing to diagnostic approaches in oncology (Hadrich et al., 1999).

  • Histamine H4 Receptor Agonist : It acts as a potent and selective agonist of the human histamine H4 receptor, relevant for therapeutic developments (Geyer et al., 2016).

  • Cardiovascular Effects : This compound exhibits cardiovascular effects, such as vasoconstriction, in anesthetized dogs, showing its potential in cardiovascular research (Hughes, Liu, & Enkoji, 1975).

properties

IUPAC Name

2-(3-methylsulfonylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-14(12,13)7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKHGUCOQPLRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Methylsulfonyl)phenyl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Shao, S Shi, DW Foley, F Lam, AY Abbas… - European Journal of …, 2013 - Elsevier
A series of 2,4,5-trisubstituted pyrimidines have been synthesised and characterised, which exhibited potent CDK inhibition and anti-proliferative activities. The structure–activity …
Number of citations: 51 www.sciencedirect.com

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